6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a piperazine ring, a triazine ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a compound containing an active hydrogen atom (such as a triazine derivative) . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary but often involve solvents like dichloromethane or acetonitrile and may require specific temperatures and pressures to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-(4-chlorophenyl)-N’-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
6-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN7O/c1-30-18-4-2-3-16(13-18)24-21-26-19(25-20(23)27-21)14-28-9-11-29(12-10-28)17-7-5-15(22)6-8-17/h2-8,13H,9-12,14H2,1H3,(H3,23,24,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMLBCXRWUYSES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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